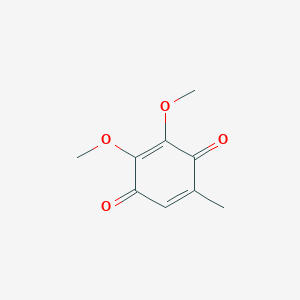

2,3-Diméthoxy-5-méthyl-1,4-benzoquinone

Vue d'ensemble

Description

Coenzyme Q0, également connu sous le nom d’ubiquinone-0, est un dérivé de la quinone. C’est une substance naturelle que l’on trouve dans divers organismes, y compris le champignon Antrodia camphorata. Coenzyme Q0 est connu pour ses importantes activités biologiques, en particulier ses propriétés anticancéreuses et anti-inflammatoires .

Applications De Recherche Scientifique

Coenzyme Q0 has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying redox reactions and electron transport mechanisms.

Biology: Coenzyme Q0 is studied for its role in cellular respiration and energy production.

Medicine: It has shown potential in anticancer therapies, particularly in inhibiting the metastasis of triple-negative breast cancer cells.

Mécanisme D'action

Coenzyme Q0 exerce ses effets principalement par son rôle dans la chaîne respiratoire mitochondriale. Il agit comme un transporteur d’électrons, facilitant le transfert d’électrons du complexe I et II au complexe III dans les mitochondries. Ce processus est crucial pour la production d’adénosine triphosphate (ATP), la principale source d’énergie de la cellule . De plus, Coenzyme Q0 a des propriétés antioxydantes, protégeant les cellules des dommages oxydatifs en éliminant les radicaux libres .

Composés similaires :

Coenzyme Q10 (Ubiquinone-10) : Comme Coenzyme Q0, Coenzyme Q10 est impliqué dans la chaîne respiratoire mitochondriale et possède des propriétés antioxydantes.

Plastoquinone : Trouvée dans les chloroplastes, la plastoquinone joue un rôle similaire dans la chaîne de transport des électrons pendant la photosynthèse.

Phylloquinone (Vitamine K1) : Impliquée dans la coagulation du sang, la phylloquinone présente des similitudes structurales avec Coenzyme Q0 mais a des fonctions biologiques distinctes.

Unicité de Coenzyme Q0 : Coenzyme Q0 est unique en raison de ses propriétés anticancéreuses et anti-inflammatoires spécifiques, qui ne sont pas aussi prononcées dans d’autres composés similaires. Sa capacité à inhiber les métastases et à moduler les voies inflammatoires en fait un composé précieux dans la recherche médicale .

Analyse Biochimique

Biochemical Properties

Coenzyme Q0 plays a significant role in biochemical reactions. It is an endogenous lipid-soluble antioxidant in the mitochondrial oxidative respiratory chain which can reduce oxidative stress and inflammation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with tau protein and aids in the formation of filamentous structure .

Cellular Effects

Coenzyme Q0 has profound effects on various types of cells and cellular processes. It inhibits the growth of SKOV-3, A2780, and A2870/CP70 human ovarian carcinoma cells . It halts the cell cycle at the G2/M phase, increases the production of reactive oxygen species (ROS), and induces autophagy and apoptosis in SKOV-3 cells .

Molecular Mechanism

At the molecular level, Coenzyme Q0 exerts its effects through various mechanisms. It downregulates the protooncogene HER-2 and decreases the protein levels of phosphorylated AKT and mTOR in SKOV-3 cells . These interactions lead to changes in gene expression, enzyme inhibition or activation, and ultimately, changes in cellular function.

Dosage Effects in Animal Models

The effects of Coenzyme Q0 vary with different dosages in animal models. For instance, Coenzyme Q0 enhances remyelination and regulates inflammation effects of cuprizone in the corpus callosum of a chronic model of multiple sclerosis when administered at a dose of 150 mg/kg/day .

Metabolic Pathways

Coenzyme Q0 is involved in various metabolic pathways. It is a key intermediate in the synthesis of coenzyme Q, coenzyme Q10, other ubiquinones, and vitamin E

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Coenzyme Q0 peut être synthétisé par différentes méthodes. Une méthode efficace implique la propargylation catalytique de Coenzyme Q0 à l’aide de triflate de scandium et d’ester de Hantzsch. Cette réaction se déroule par un mécanisme de chaîne redox, convertissant les alcools propargyliques en dérivés de Coenzyme Q0 contenant des triples liaisons .

Méthodes de production industrielle : La production industrielle de Coenzyme Q0 implique souvent l’extraction de sources naturelles telles que Antrodia camphorata. Le processus d’extraction comprend l’extraction par solvant, la purification et la cristallisation pour obtenir du Coenzyme Q0 de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : Coenzyme Q0 subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : Coenzyme Q0 peut être oxydé à l’aide de réactifs tels que le chlorure ferrique en solution éthanolique.

Réduction : La réduction de Coenzyme Q0 peut être réalisée à l’aide d’agents réducteurs comme le borohydrure de sodium.

Substitution : La propargylation de Coenzyme Q0 implique l’utilisation de triflate de scandium et d’ester de Hantzsch dans le dichlorométhane.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de Coenzyme Q0, tels que les dérivés propargyliques, qui ont montré des activités biologiques significatives .

4. Applications de la recherche scientifique

Coenzyme Q0 a un large éventail d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

Coenzyme Q10 (Ubiquinone-10): Like Coenzyme Q0, Coenzyme Q10 is involved in the mitochondrial respiratory chain and has antioxidant properties.

Plastoquinone: Found in chloroplasts, plastoquinone plays a similar role in the electron transport chain during photosynthesis.

Phylloquinone (Vitamin K1): Involved in blood coagulation, phylloquinone shares structural similarities with Coenzyme Q0 but has distinct biological functions.

Uniqueness of Coenzyme Q0: Coenzyme Q0 is unique due to its specific anticancer and anti-inflammatory properties, which are not as pronounced in other similar compounds. Its ability to inhibit metastasis and modulate inflammatory pathways makes it a valuable compound in medical research .

Activité Biologique

2,3-Dimethoxy-5-methyl-1,4-benzoquinone (also known as ubiquinone-0) is a naturally occurring compound with significant biological activities. It is a derivative of ubiquinone and plays a crucial role in various biochemical processes, particularly in cellular respiration and antioxidant defense mechanisms. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone typically involves the oxidation of specific precursors. A common method includes the use of 3,4,5-trimethoxytoluene in a reaction with phosphorus oxychloride and N,N-dimethylformamide, followed by oxidation with hydrogen peroxide and dichromate to yield the desired quinone with a high yield of approximately 82% .

Antioxidant Properties

2,3-Dimethoxy-5-methyl-1,4-benzoquinone exhibits potent antioxidant properties. It has been shown to enhance the rate of ascorbate reduction in various biochemical assays. This property is crucial for protecting cells from oxidative stress and damage caused by reactive oxygen species (ROS) .

Cytotoxic Effects

Research indicates that this compound can induce cytotoxicity in cancer cells. For instance, studies have demonstrated that it can effectively damage neuroblastoma cells through the generation of ROS . The cytotoxicity is influenced by the compound's electrophilicity, which mediates its interaction with cellular components leading to cell death .

Role in Cancer Treatment

2,3-Dimethoxy-5-methyl-1,4-benzoquinone has been investigated for its potential as an anticancer agent. It has shown efficacy against triple-negative breast cancer cells by inhibiting cell proliferation and inducing apoptosis. The mechanism involves the modulation of redox status within the cells and interference with mitochondrial function .

Study on Neuroblastoma Cells

A detailed study assessed the effects of 2,3-dimethoxy-5-methyl-1,4-benzoquinone on neuroblastoma cells. The results indicated that treatment with this compound led to significant cell death correlated with increased ROS production. The study utilized various concentrations of the compound to establish a dose-response relationship and concluded that the compound's cytotoxic effects were significantly higher in cells with lower NAD(P)H: quinone oxidoreductase activity .

Antioxidant Activity in Hepatocytes

Another investigation focused on the antioxidant effects of this benzoquinone in primary rat hepatocytes. The study measured ROS formation and glutathione (GSH) depletion following treatment with varying concentrations of 2,3-dimethoxy-5-methyl-1,4-benzoquinone. Results indicated that higher concentrations led to increased oxidative stress markers and reduced cell viability .

Data Tables

Propriétés

IUPAC Name |

2,3-dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXPTCZPFCVOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(C1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209242 | |

| Record name | Ubiquinone-O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-94-7 | |

| Record name | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubiquinone-O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubiquinone-O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxy-5-methyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

- Mitochondrial Complex I interaction: Coenzyme Q0 can act as an electron acceptor substrate for mitochondrial complex I (NADH:Q reductase), influencing electron transport activity and membrane potential generation. [] This interaction is influenced by the length and saturation of the alkyl side chain at position 6 of the benzoquinone ring. []

- Phospholipase A2 Inhibition: Coenzyme Q0 and its derivative, 2,3-dimethoxy-5-methyl-6-(10-morpholinodecyl)-1, 4-benzquinone hydrochloride (QS-10.Mor), have been shown to inhibit phospholipase A2 (PLA2) activity in a dose-dependent manner. This suggests a potential role in membrane stabilization. []

- Induction of Apoptosis: Studies show that Coenzyme Q0 can induce apoptosis in various cancer cell lines, including lung cancer cells (A549), [] breast cancer cells (MCF-7), [] and melanoma cells. [] This effect is often associated with reactive oxygen species (ROS) generation and modulation of apoptotic pathways, including PARP degradation and Bcl-2/Bax dysregulation. [, , ]

- Modulation of Wnt/β-catenin Signaling: Research suggests that Coenzyme Q0 can inhibit the Wnt/β-catenin signaling pathway, leading to decreased expression of c-myc, cyclin D1, and survivin. This inhibition contributes to its anti-tumor activity, particularly in melanoma cells. []

A:

- Stability in Solution: Studies demonstrate that 2,3-Dimethoxy-5-methyl-1,4-benzoquinone is stable in acidic aqueous buffer solutions within a specific pH range (3.0-6.2). []

- Micellar Systems: Research indicates that the compound can be incorporated into micellar systems, like those formed by sodium alkyl sulfates. This suggests compatibility with certain surfactants. [] The presence of a long side chain, like in idebenone, can influence the location of the benzoquinone nucleus within the micelle. []

ANone: While not a catalyst itself, 2,3-Dimethoxy-5-methyl-1,4-benzoquinone participates in redox reactions:

- Electron Carrier: It can act as an electron acceptor in reactions involving coenzyme NADH and a water-soluble iridium complex, mimicking the function of ubiquinone in the electron transport chain. []

- Enhancement of Nitric Oxide Reduction: 2,3-Dimethoxy-5-methyl-1,4-benzoquinone enhances the rate of nitric oxide reduction by xanthine/xanthine oxidase and ascorbate. [, ] This activity is influenced by the quinone's redox potential. [, ]

ANone: Yes, but the provided research only mentions it briefly:

- Geometry Optimization: Unrestricted MNDO calculations were used to optimize the geometry of methoxy-substituted methyl-1,4-benzoquinone radical anions, demonstrating that the methoxyl groups were twisted out of the aromatic plane. []

- Hyperfine Coupling Constant Calculations: INDO calculations were used to calculate hyperfine coupling constants using both optimized and standard bond lengths and angles of methoxy-substituted methyl-1,4-benzoquinone radical anions. []

ANone: Several structure-activity relationships can be identified based on the research provided:

- Alkyl Side Chain Saturation: Saturated alkyl side chains at position 6 result in faster electron transport rates in mitochondrial complex I compared to unsaturated side chains. [] This highlights the importance of side chain flexibility for interaction with the enzyme.

- Liposomal Formulation: A patent describes a liquid formulation of Coenzyme Q10 (a related compound) using a non-ionic surfactant, antioxidant, preservative, and water-soluble cellulose derivatives to enhance bioavailability and shelf life. [] This suggests that similar strategies could be explored for Coenzyme Q0.

ANone: The provided research highlights the evolution of understanding regarding 2,3-Dimethoxy-5-methyl-1,4-benzoquinone :

- Early Synthesis: Research from 1964 details the synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone and its ethyl homologues using peracid oxidation. [] This signifies early efforts to produce the compound for research purposes.

- Exploration of Antimetabolite Properties: Research from 1974 explored the potential of Coenzyme Q antimetabolites, including synthetic analogues, as antimalarial agents. [] This demonstrates early interest in leveraging the compound's biological activity for therapeutic purposes.

ANone: Yes, the research highlights several cross-disciplinary connections:

- Chemistry and Biology: The synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone and its analogues, [, , , , , , ] combined with biological assays, [, , , , , , , , , , , , , , , , , , , ] showcases a strong interplay between synthetic chemistry and biological investigation.

- Biochemistry and Pharmacology: Understanding the compound's interaction with biological systems, like mitochondrial complex I [] and its effects on cellular processes like apoptosis [, , ] are essential for exploring its potential pharmacological applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.